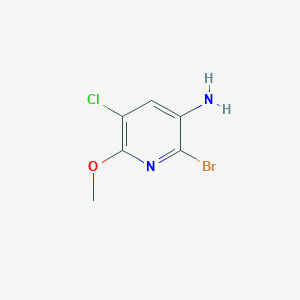
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyazetidine ring, a nitro group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyazetidine Ring: This can be achieved through the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions.
Nitration of the Benzene Ring:
Amidation Reaction: The final step involves the coupling of the hydroxyazetidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamide derivatives.
科学的研究の応用
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxyazetidine ring and nitro group can participate in hydrogen bonding and electrostatic interactions, respectively, which are crucial for the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(3-hydroxyazetidin-1-yl)benzoic acid
- 4-(3-hydroxyazetidin-1-yl)benzaldehyde
- 4-(3-hydroxyazetidin-1-yl)butanenitrile
Uniqueness
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is unique due to the presence of both a hydroxyazetidine ring and a nitrobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the nitro group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets compared to similar compounds lacking this group.
特性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O4/c1-12-11(16)7-2-3-9(10(4-7)14(17)18)13-5-8(15)6-13/h2-4,8,15H,5-6H2,1H3,(H,12,16) |
InChIキー |
GXNSVSUQEGPQEA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CC(C2)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


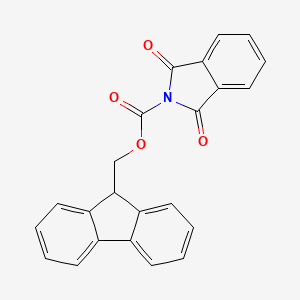

![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)

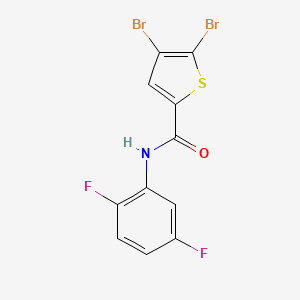
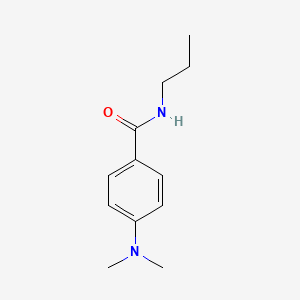
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
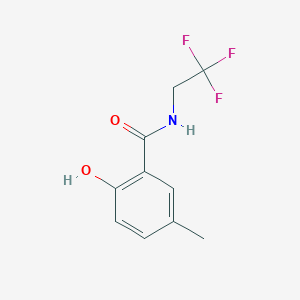




![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
